molecular formula C21H11IN2O5 B11696602 2-(3-iodophenyl)-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione

2-(3-iodophenyl)-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11696602
M. Wt: 498.2 g/mol
InChI Key: OALQUPFWDLFKMN-UHFFFAOYSA-N
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Description

2-(3-IODOPHENYL)-5-(4-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound characterized by the presence of an iodophenyl group, a nitrobenzoyl group, and an isoindole-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-IODOPHENYL)-5-(4-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps:

    Formation of the Isoindole-Dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Iodophenyl Group: This step often involves the use of iodinating agents such as iodine or iodobenzene in the presence of a catalyst.

    Attachment of the Nitrobenzoyl Group: This can be accomplished through a Friedel-Crafts acylation reaction using nitrobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(3-IODOPHENYL)-5-(4-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The isoindole-dione core can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Isoindole-Diones: From nucleophilic substitution reactions.

Scientific Research Applications

2-(3-IODOPHENYL)-5-(4-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to form stable complexes with biomolecules.

Mechanism of Action

The mechanism of action of 2-(3-IODOPHENYL)-5-(4-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the iodophenyl group can facilitate binding to certain proteins or enzymes. The isoindole-dione core can interact with nucleophilic sites in biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-IODOPHENYL)-5-(4-NITROPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Similar structure but with a nitrophenyl group instead of a nitrobenzoyl group.

    2-(3-BROMOPHENYL)-5-(4-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Similar structure but with a bromophenyl group instead of an iodophenyl group.

Uniqueness

2-(3-IODOPHENYL)-5-(4-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the presence of both an iodophenyl and a nitrobenzoyl group, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific reactivity and binding characteristics.

Properties

Molecular Formula

C21H11IN2O5

Molecular Weight

498.2 g/mol

IUPAC Name

2-(3-iodophenyl)-5-(4-nitrobenzoyl)isoindole-1,3-dione

InChI

InChI=1S/C21H11IN2O5/c22-14-2-1-3-16(11-14)23-20(26)17-9-6-13(10-18(17)21(23)27)19(25)12-4-7-15(8-5-12)24(28)29/h1-11H

InChI Key

OALQUPFWDLFKMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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